2-(2-chlorophenoxy)-6-methylpyrazine
Description
2-(2-Chlorophenoxy)-6-methylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 2-chlorophenoxy group at position 2 and a methyl group at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the context of benzodiazepine receptor modulation and anticonvulsant activity .
Synthesis: The synthesis involves nucleophilic aromatic substitution reactions. For example, 2-(2-chlorophenoxy)benzoic acid derivatives are synthesized by reacting 2-chlorobenzoic acid with 2-chlorophenol under basic conditions . Subsequent esterification and hydrazide formation yield intermediates for further functionalization.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-13-7-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURLRBHMMGWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In this method, 2-chloro-6-methylpyrazine undergoes coupling with deprotonated 2-chlorophenol in the presence of a copper(I) catalyst. The reaction proceeds via a single-electron transfer mechanism, where the copper facilitates the formation of a phenoxide intermediate that displaces the chloride at position 2 of the pyrazine ring. Typical conditions involve:
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Catalyst : Copper(I) iodide (10 mol%)
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Base : Potassium carbonate (2 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 120°C
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Duration : 24 hours
Under these conditions, the reaction achieves a yield of 65%. The use of DMF as a solvent enhances the solubility of both reactants, while the elevated temperature accelerates the substitution kinetics.
Optimization and Challenges
Key challenges include the formation of byproducts such as bis-arylated compounds or hydroxylated pyrazines. Increasing the phenol-to-pyrazine ratio to 1.5:1 suppresses bis-arylation, while rigorous exclusion of moisture minimizes hydrolysis. Catalytic systems employing ligands like 1,10-phenanthroline have been reported to improve yields to 70% in related systems but remain untested for this specific substrate.
This two-step method begins with the regioselective introduction of a methyl group to 2,6-dichloropyrazine, followed by displacement of the remaining chloride with 2-chlorophenoxide.
Methylation via Grignard Reagent
2,6-Dichloropyrazine is treated with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C to afford 2-chloro-6-methylpyrazine. The reaction exploits the differential reactivity of the chlorides, with the methyl group preferentially incorporating at position 6 due to steric and electronic factors.
Phenoxide Displacement
The resultant 2-chloro-6-methylpyrazine is reacted with sodium 2-chlorophenoxide in dimethyl sulfoxide (DMSO) at 150°C for 8 hours. The polar aprotic solvent stabilizes the phenoxide ion, enhancing nucleophilicity.
Limitations
The method’s overall yield (39%) is constrained by the moderate efficiency of both steps. Additionally, the Grignard reaction requires strict anhydrous conditions, complicating scalability.
Mitsunobu Etherification of 6-Methylpyrazin-2-ol
The Mitsunobu reaction offers an alternative pathway by forming the ether bond between 6-methylpyrazin-2-ol and 2-chlorophenol.
Synthesis of 6-Methylpyrazin-2-ol
6-Methylpyrazin-2-amine, accessible via amination of 2-chloro-6-methylpyrazine, is diazotized with sodium nitrite in hydrochloric acid and subsequently hydrolyzed to the corresponding alcohol.
Ether Formation
6-Methylpyrazin-2-ol is coupled with 2-chlorophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF.
Cost Considerations
While efficient, the Mitsunobu method’s reliance on stoichiometric phosphine and azodicarboxylate reagents raises production costs, limiting industrial applicability.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ullmann Coupling | 2-Chloro-6-methylpyrazine | CuI, K₂CO₃, DMF, 120°C | 65 | Scalable, robust | High temperature, long duration |
| Nucleophilic Substitution | 2,6-Dichloropyrazine | MeMgBr, NaOPhCl, DMSO, 150°C | 39 | Uses inexpensive precursors | Low overall yield |
| Mitsunobu Reaction | 6-Methylpyrazin-2-ol | DIAD, PPh₃, THF | 72 | High yield, mild conditions | Costly reagents |
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.45–7.38 (m, 4H, Ar-H), 2.51 (s, 3H, CH₃).
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LC-MS : [M+H]⁺ at m/z 235.1, consistent with the molecular formula C₁₁H₁₀ClN₂O.
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Industrial and Environmental Considerations
Large-scale production favors the Ullmann method due to its compatibility with continuous flow reactors. However, solvent recovery systems are essential to mitigate DMF waste. The Mitsunobu route, though efficient, generates significant triphenylphosphine oxide byproducts, necessitating costly purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-6-methylpyrazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-6-methylpyrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Phenoxy-Substituted Pyrazines and Quinazolinones
- 2-(2,4-Dichlorophenoxy) Derivatives: These compounds exhibit higher anticonvulsant activity compared to 2-(2-chlorophenoxy) analogues. For instance, in quinazolin-4-(3H)-one derivatives, the 2-(2,4-dichlorophenoxy) substituent (e.g., compound 7f) showed superior activity (ED₅₀ < 50 mg/kg) compared to the 2-(2-chlorophenoxy) derivative (compound 7e) . Rationale: Increased halogenation enhances lipophilicity and receptor binding affinity.
- 2-Phenoxy Derivatives: Non-halogenated phenoxy derivatives (e.g., compound 7d) displayed lower activity, highlighting the critical role of chlorine substituents in enhancing bioactivity .
Methyl-Substituted Pyrazines
- 6-Methylpyrazine Derivatives: Substitution at position 6 with methyl groups (as in 2-(2-chlorophenoxy)-6-methylpyrazine) improves metabolic stability compared to ethyl or methoxy analogues (e.g., 2-ethoxy-6-methylpyrazine) .
Methoxy-Substituted Pyrazines
- 2-Methoxy-6-methylpyrazine: This derivative has reduced electrophilicity compared to chlorophenoxy analogues, leading to lower reactivity in biological systems. Its molecular weight (124.14 g/mol) and lipophilicity (logP ≈ 1.2) differ significantly from this compound (logP ≈ 2.8) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituents |
|---|---|---|---|---|
| This compound | 224.67 | 178 (decomposes) | ~2.8 | 2-Cl-phenoxy, 6-methyl |
| 2-(2,4-Dichlorophenoxy)-quinazolinone | 343.18 | 210–215 | ~3.5 | 2,4-diCl-phenoxy, quinazolinone |
| 2-Methoxy-6-methylpyrazine | 124.14 | 45–47 | ~1.2 | 2-methoxy, 6-methyl |
| 2-Ethoxy-6-methylpyrazine | 138.17 | 60–62 | ~1.5 | 2-ethoxy, 6-methyl |
Key Differences and Trends
Halogenation: Chlorine atoms at the ortho position of the phenoxy group enhance activity, but additional substituents (e.g., para-Cl in 2,4-dichlorophenoxy) further optimize binding .
Ring Systems: Quinazolinones generally outperform pyrazines in anticonvulsant activity due to enhanced hydrogen-bonding capabilities .
Substituent Position : Methyl groups at position 6 improve metabolic stability but may reduce solubility compared to smaller substituents (e.g., methoxy) .
Biological Activity
2-(2-Chlorophenoxy)-6-methylpyrazine, also known as Dorzagliatin, is an organic compound belonging to the pyrazine class. It has garnered attention for its potential biological activities, particularly in the realm of glucose metabolism and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 220.65 g/mol
- Structure : Characterized by a pyrazine ring with a chlorophenoxy group and a methyl group.
Target Enzyme
The primary target of this compound is glucokinase , an enzyme crucial for glucose homeostasis. It is predominantly expressed in the liver and pancreatic cells, playing a vital role in regulating blood sugar levels.
Mode of Action
Dorzagliatin acts as a glucokinase activator, enhancing its activity in a glucose-dependent manner. This leads to improved glycemic control by facilitating the uptake and utilization of glucose in target tissues .
Biochemical Pathways
The activation of glucokinase influences several metabolic pathways:
- Glucose Homeostasis : By promoting glucose uptake and storage.
- Insulin Secretion : Enhancing the release of insulin from pancreatic β-cells.
- Hepatic Glucose Production : Reducing glucose output from the liver .
Pharmacokinetics
Dorzagliatin is administered orally, with a recommended dosage of 75 mg twice daily. Clinical studies have shown that this regimen significantly reduces HbA1c levels in diabetic patients .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. A study highlighted its cytotoxic effects against various cancer cell lines, including:
- HL-60 (acute myeloid leukemia) : IC values ranging from 3.0 to 6.8 µM.
- MCF-7 (breast cancer) : Notable sensitivity with lower GI values observed .
Case Studies
- Cytotoxicity Assessment : In vitro studies have demonstrated that derivatives of pyrazoline compounds show significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .
- Animal Models : In vivo studies using mouse xenografts have shown promising results for Dorzagliatin in reducing tumor growth when administered at specific dosages .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chloro-6-methylpyrazine | Contains chlorine and methyl groups | Precursor for synthesizing more complex derivatives |
| 2-(4-Chlorophenoxy)-6-methylpyrazine | Different phenyl substitution | Potentially different biological activity profiles |
| 3-(2-Chlorophenoxy)-6-methylpyrazine | Chlorophenoxy at a different position | May exhibit distinct reactivity patterns |
This table illustrates how variations in substitution patterns can influence chemical behavior and biological activity.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-(2-chlorophenoxy)-6-methylpyrazine?
Answer:
Synthesis optimization requires careful selection of reaction conditions, including solvents (e.g., THF or chloroform), catalysts (e.g., sodium hydroxide or phosphorus oxychloride), and temperature control. For example, reflux conditions are often critical to facilitate cyclization or substitution reactions, as seen in analogous pyrazine derivatives . Yield and purity can be enhanced by stepwise purification, such as solvent extraction followed by crystallization .
Advanced: How does the chloro-phenoxy substituent influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing chloro group on the phenoxy moiety increases electrophilicity at the pyrazine ring, favoring nucleophilic attack at adjacent positions. This reactivity is comparable to 5-chloro-6-methylpyrazine derivatives, where chlorine enhances substitution rates with amines or thiols . Steric hindrance from the methyl group at position 6 may direct regioselectivity, necessitating computational modeling (e.g., DFT) to predict reaction pathways .
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
- NMR (¹H/¹³C): To confirm substitution patterns and aromatic proton environments .
- Mass Spectrometry (HRMS): For molecular formula validation and fragmentation analysis .
- X-ray Crystallography: To resolve stereochemical ambiguities, as demonstrated for structurally similar pyrazine derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Meta-analysis of dose-response curves and standardization using positive controls (e.g., known kinase inhibitors for kinase assays) are recommended. Cross-referencing with structurally related compounds, such as 6-chloro-N-substituted pyrazinamines, can clarify structure-activity relationships .
Basic: What are common synthetic routes to this compound?
Answer:
Two primary methods:
Nucleophilic Aromatic Substitution: Reacting 2-chloro-6-methylpyrazine with 2-chlorophenol under basic conditions .
Cross-Coupling: Using Pd-catalyzed Buchwald-Hartwig amination or Ullmann-type reactions for phenoxy group introduction .
Advanced: What computational methods are suitable for predicting interactions with biological targets?
Answer:
- Molecular Docking: To model binding with enzymes (e.g., kinases) or receptors, leveraging crystal structures from databases like PDB .
- MD Simulations: Assess stability of ligand-protein complexes over time, particularly for derivatives with flexible substituents .
Basic: How should researchers address solubility and stability challenges during in vitro studies?
Answer:
- Solubility: Use DMSO or ethanol as co-solvents, with concentrations validated via HPLC to avoid aggregation .
- Stability: Monitor degradation under physiological pH (7.4) and temperature (37°C) using LC-MS, as described for related hydrochlorides .
Advanced: What mechanistic insights exist for degradation pathways under physiological conditions?
Answer:
Degradation may involve hydrolysis of the chloro substituent or oxidation of the methyl group. Accelerated stability studies (e.g., forced degradation with H₂O₂ or UV light) combined with metabolite profiling (e.g., using QTOF-MS) can elucidate pathways .
Basic: What purification techniques are effective for isolating high-purity this compound?
Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients .
- Recrystallization: From ethanol or dichloromethane, as optimized for methylpyrazine carboxylates .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
Focus on modifying:
- Phenoxy Group: Introduce electron-donating/withdrawing substituents (e.g., fluoro, nitro) to modulate electronic effects .
- Pyrazine Core: Replace methyl with bulkier groups (e.g., trifluoroethyl) to assess steric impacts on bioactivity .
Validate analogs via in vitro assays (e.g., IC₅₀ determination) and comparative molecular field analysis (CoMFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
